Ilamycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

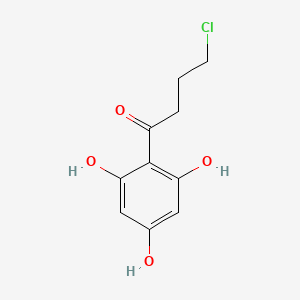

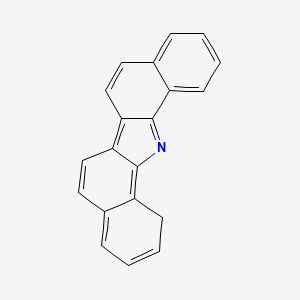

Ilamycin A is a cyclopeptide compound isolated from marine-derived Actinomycetes, specifically from the genus Streptomyces . It is known for its potent anti-tuberculosis activity and has been identified as a promising lead for the development of new anti-tuberculosis drugs . Ilamycins, including this compound, are characterized by their unique structures, which include rare amino acid building blocks such as L-3-nitrotyrosine, L-2-amino-4-hexenoic acid, and L-tryptophan .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ilamycin A involves complex biosynthetic pathways. The biosynthesis of Ilamycins is facilitated by a heptamodular nonribosomal peptide synthetase (NRPS) that incorporates nonproteinogenic amino acids directly . The preparation of this compound can also involve semi-synthesis, where derivatives are synthesized from naturally occurring Ilamycin F . This process includes steps such as alkylation, reduction, and cyclization under specific reaction conditions .

Industrial Production Methods: Industrial production of Ilamycins, including this compound, has been optimized using metabolically engineered strains of Streptomyces atratus . By utilizing Enteromorpha prolifera as a nitrogen source, the production yield of Ilamycins has been significantly enhanced . This method involves the cultivation of engineered Streptomyces strains in bioreactors, optimizing conditions such as nitrogen source and fermentation parameters to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions: Ilamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the modification and enhancement of its biological activity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced anti-tuberculosis activity . These derivatives are often evaluated for their efficacy and cytotoxicity to identify potential drug candidates .

Applications De Recherche Scientifique

Ilamycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying cyclopeptide synthesis and biosynthesis . In biology, this compound is used to investigate the mechanisms of action of anti-tuberculosis agents and to study the biosynthetic pathways of marine-derived natural products . In medicine, this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains . Additionally, its derivatives are being evaluated for their cytotoxicity against various cancer cell lines . In the industry, this compound and its derivatives are being developed for large-scale production and formulation into pharmaceutical products .

Mécanisme D'action

The mechanism of action of Ilamycin A involves its binding to the N-terminal domain of the bacterial protease-associated unfoldase ClpC1 . This binding disrupts the normal function of ClpC1, leading to uncontrolled proteolytic activity and subsequent cell death . The molecular targets of this compound include the AAA+ protein ClpC1 and the peptidases ClpP1 and ClpP2, which form an essential ATP-driven protease complex in Mycobacterium tuberculosis . By deregulating ClpC1 activity, this compound effectively inhibits the growth of tuberculosis bacteria .

Comparaison Avec Des Composés Similaires

Ilamycin A is structurally and functionally similar to other cyclopeptides such as Rufomycin and Cyclomarin . These compounds also exhibit potent anti-tuberculosis activity and share similar biosynthetic pathways . this compound is unique due to its specific amino acid composition and the presence of rare building blocks like L-3-nitrotyrosine . This uniqueness contributes to its distinct mechanism of action and its potential as a lead compound for drug development .

List of Similar Compounds:- Rufomycin

- Cyclomarin

- Ilamycin F

- Ilamycin E

Propriétés

Numéro CAS |

11006-41-0 |

|---|---|

Formule moléculaire |

C54H75N9O12 |

Poids moléculaire |

1042.2 g/mol |

Nom IUPAC |

(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone |

InChI |

InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1 |

Clé InChI |

JSZUQPCUWLSQDN-JJRQYJSGSA-N |

SMILES isomérique |

C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |

SMILES canonique |

CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)

![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)

![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)